N-(3-acetylphenyl)-2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-(3-acetylphenyl)-2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1021256-35-8
VCID: VC11949454
InChI: InChI=1S/C25H24N4O3S/c1-15(2)29-24(32)23-22(20(13-26-23)17-8-5-4-6-9-17)28-25(29)33-14-21(31)27-19-11-7-10-18(12-19)16(3)30/h4-13,15,26H,14H2,1-3H3,(H,27,31)
SMILES: CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C(=O)C
Molecular Formula: C25H24N4O3S
Molecular Weight: 460.5 g/mol

N-(3-acetylphenyl)-2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 1021256-35-8

Cat. No.: VC11949454

Molecular Formula: C25H24N4O3S

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 1021256-35-8

Specification

CAS No. 1021256-35-8
Molecular Formula C25H24N4O3S
Molecular Weight 460.5 g/mol
IUPAC Name N-(3-acetylphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C25H24N4O3S/c1-15(2)29-24(32)23-22(20(13-26-23)17-8-5-4-6-9-17)28-25(29)33-14-21(31)27-19-11-7-10-18(12-19)16(3)30/h4-13,15,26H,14H2,1-3H3,(H,27,31)
Standard InChI Key QHDTUVJAAMPFNL-UHFFFAOYSA-N
SMILES CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C(=O)C
Canonical SMILES CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C(=O)C

Introduction

Chemical Structure and Molecular Properties

N-(3-acetylphenyl)-2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is defined by a multi-ring system that integrates a pyrrolo[3,2-d]pyrimidin core substituted with phenyl, propan-2-yl, and acetylphenyl groups. The sulfanyl acetamide side chain further diversifies its electronic and steric profile, potentially enhancing its binding affinity to biological targets.

Table 1: Molecular and Physicochemical Properties

PropertyValue
CAS No.1021256-35-8
Molecular FormulaC<sub>25</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub>S
Molecular Weight460.5 g/mol
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
logP4.14 (predicted)
Polar Surface Area70.3 Ų

The compound’s moderate lipophilicity (logP ≈ 4.14) suggests favorable membrane permeability, while its polar surface area (70.3 Ų) aligns with guidelines for potential oral bioavailability. The presence of both electron-rich (aromatic) and electron-deficient (pyrimidinone) regions may facilitate interactions with diverse biological targets, though empirical validation is pending.

Synthesis and Chemical Reactions

The synthesis of this compound involves a multi-step sequence emphasizing cyclization and functional group interconversion. While exact reaction conditions remain proprietary, generalized protocols can be inferred from analogous heterocyclic systems.

Key Synthetic Steps:

  • Core Formation: The pyrrolo[3,2-d]pyrimidin scaffold is likely constructed via cyclocondensation of a substituted pyrrole with a pyrimidine precursor, facilitated by acid or base catalysis.

  • Sulfanyl Acetamide Incorporation: A nucleophilic substitution reaction introduces the sulfanyl acetamide moiety, with the thiol group displacing a leaving group (e.g., chloride) on the pyrimidin ring.

  • Substituent Installation: Phenyl and propan-2-yl groups are introduced through Suzuki-Miyaura coupling or alkylation reactions, optimizing steric and electronic effects.

Table 2: Hypothetical Reaction Conditions

StepReagents/Conditions
CyclizationAcetic anhydride, 80–100°C
Sulfanyl IncorporationThioacetic acid, DMF, RT
Final FunctionalizationPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, 70°C

Yield optimization reportedly hinges on solvent choice (e.g., DMF for polar aprotic environments) and stringent temperature control.

FactorOptimal Condition
Temperature-20°C (long-term)
Light ExposureAmber glass, inert atmosphere
pH StabilityNeutral (6.0–8.0)

Decomposition under acidic or alkaline conditions suggests susceptibility to hydrolytic cleavage of the acetamide bond. Thermal gravimetric analysis (TGA) data, though unavailable, would further clarify decomposition thresholds.

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